molecular formula C15H15BrO B1267589 [(2-Bromoethoxy)(phenyl)methyl]benzene CAS No. 6305-20-0

[(2-Bromoethoxy)(phenyl)methyl]benzene

Cat. No.: B1267589
CAS No.: 6305-20-0
M. Wt: 291.18 g/mol
InChI Key: HYARBELXZXURQQ-UHFFFAOYSA-N
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Description

[(2-Bromoethoxy)(phenyl)methyl]benzene is an organic compound with the molecular formula C15H15BrO It is a benzene derivative where a phenylmethyl group is substituted with a 2-bromoethoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2-Bromoethoxy)(phenyl)methyl]benzene typically involves the reaction of benzyl alcohol with 2-bromoethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction proceeds via the formation of an intermediate benzyl ether, which is then brominated to yield the final product.

  • Step 1: Formation of Benzyl Ether

      Reactants: Benzyl alcohol, 2-bromoethanol

      Catalyst: Sulfuric acid

      Conditions: Reflux the mixture at elevated temperatures (around 100°C) for several hours.

  • Step 2: Bromination

      Reactants: Benzyl ether intermediate

      Reagent: Bromine or a brominating agent such as N-bromosuccinimide (NBS)

      Conditions: The reaction is carried out at room temperature or slightly elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction conditions, minimizing the risk of side reactions and improving overall efficiency.

Chemical Reactions Analysis

Types of Reactions

[(2-Bromoethoxy)(phenyl)methyl]benzene undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by various nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, yielding the corresponding ethoxy derivative.

Common Reagents and Conditions

  • Nucleophilic Substitution

      Reagents: Sodium amide, potassium thiolate, sodium alkoxide

      Conditions: Typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at room temperature or slightly elevated temperatures.

  • Oxidation

      Reagents: Potassium permanganate, chromium trioxide

      Conditions: Reactions are usually performed in aqueous or organic solvents at room temperature or under reflux conditions.

  • Reduction

      Reagents: Lithium aluminum hydride, sodium borohydride

      Conditions: Reactions are carried out in anhydrous solvents such as ether or tetrahydrofuran (THF) at low temperatures.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted benzyl ethers or thioethers.

    Oxidation: Formation of benzaldehyde or benzoic acid derivatives.

    Reduction: Formation of ethoxybenzene derivatives.

Scientific Research Applications

[(2-Bromoethoxy)(phenyl)methyl]benzene has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Material Science: The compound is used in the preparation of polymers and other advanced materials with specific properties.

    Medicinal Chemistry: It is investigated for its potential biological activities and as a building block for drug development.

    Chemical Biology: The compound is used in the study of biochemical pathways and the development of chemical probes.

Mechanism of Action

The mechanism of action of [(2-Bromoethoxy)(phenyl)methyl]benzene depends on the specific chemical reactions it undergoes. In nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, forming a new carbon-nucleophile bond. In oxidation reactions, the compound undergoes electron transfer processes, leading to the formation of oxidized products. In reduction reactions, the bromine atom is replaced by a hydrogen atom, resulting in the formation of reduced products.

Comparison with Similar Compounds

[(2-Bromoethoxy)(phenyl)methyl]benzene can be compared with other similar compounds such as:

    (2-Bromoethyl)benzene: This compound lacks the ethoxy group and is used in similar nucleophilic substitution reactions.

    Benzyl 2-bromoethyl ether: This compound has a similar structure but with a different substitution pattern on the benzene ring.

    1-Bromo-2-(2-methoxyethoxy)ethane: This compound has a similar bromoethoxy group but with a different alkyl chain length.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct reactivity and properties compared to its analogs.

Properties

IUPAC Name

[2-bromoethoxy(phenyl)methyl]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15BrO/c16-11-12-17-15(13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-10,15H,11-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYARBELXZXURQQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)OCCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70285408
Record name [(2-bromoethoxy)(phenyl)methyl]benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70285408
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6305-20-0
Record name NSC41692
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41692
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name [(2-bromoethoxy)(phenyl)methyl]benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70285408
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

37.5 g (0.3 mole) of 2-bromoethanol was added to a mixture of 61.8 g (0.25 mole) of bromodiphenylmethane and 31.8 g (0.3 mole) of sodium carbonate. The reactive medium was slowly heated to 130° C., held at this temperature for 5 hours and then left overnight at room temperature. The mixture was taken up with ether and washed with water. The ethereal extract was dried on sodium sulfate. The evaporation of the ether yielded an oil, which was purified by distillation.
Quantity
37.5 g
Type
reactant
Reaction Step One
Quantity
61.8 g
Type
reactant
Reaction Step One
Quantity
31.8 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

To 2-bromoethanol (40.7 g, 326 mmol) was added conc. sulfuric acid (9.96 g, 102 mmol) under ice-cooling while stirring. Thereto was added benzhydrol (12.0 g, 65.1 mmol), and the mixture was heated at 100° C. for 15 minutes. The reaction mixture was allowed to stand for cooling, poured into ice-cold water and extracted with ether. The organic layer was washed with a saturated aqueous solution of sodium hydrogencarbonate and saturated brine, dried over anhydrous magnesium sulfate and evaporated. The thus-obtained liquid was distilled under reduced pressure to give the title compound (3). Yield 13.9 g (73%). b.p. 125°-165° C./2.5 mmHg.
Quantity
40.7 g
Type
reactant
Reaction Step One
Quantity
9.96 g
Type
reactant
Reaction Step One
Quantity
12 g
Type
reactant
Reaction Step Two

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